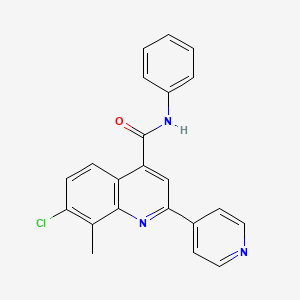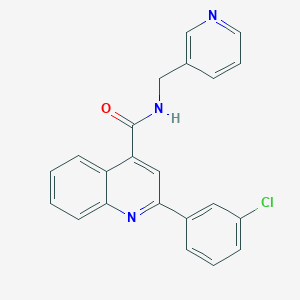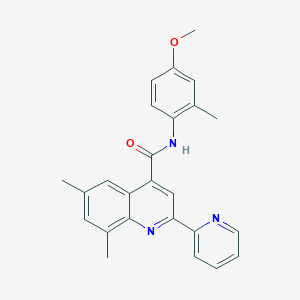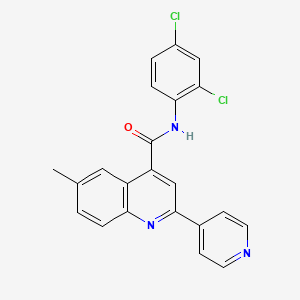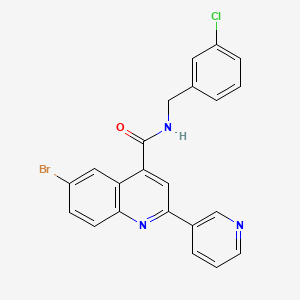
2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(5-chloro-2-thienyl)-4-quinolinecarboxamide, also known as CTCQ, is a chemical compound that has been the subject of extensive research due to its potential therapeutic applications. CTCQ is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. In
Mécanisme D'action
Target of Action
The primary targets of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide are Prothrombin and Coagulation factor X . These proteins play a crucial role in the blood coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot.
Mode of Action
It is known to interact with its targets, prothrombin and coagulation factor x . The interaction with these targets may lead to changes in the blood coagulation cascade, potentially affecting the formation of clots.
Biochemical Pathways
The biochemical pathways affected by 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide are related to the blood coagulation cascade . The downstream effects of this interaction could include alterations in clot formation, which could have significant implications for conditions like thrombosis or bleeding disorders.
Result of Action
The molecular and cellular effects of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide’s action would likely be related to its impact on the blood coagulation cascade . By interacting with Prothrombin and Coagulation factor X, it could potentially alter the formation of clots.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide is that it exhibits potent activity against a range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one limitation of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective analogs of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide that could be used as anticancer agents. Another area of interest is the investigation of the mechanism of action of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide, which could provide insights into the development of new therapies for cancer and other diseases. Finally, the safety and efficacy of 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide in humans need to be investigated in clinical trials to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
2-(5-chloro-2-thienyl)-4-quinolinecarboxamide has been the subject of extensive research due to its potential therapeutic applications. One of the main areas of interest is its potential as an anticancer agent. Studies have shown that 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide exhibits potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism of action for many anticancer drugs.
In addition to its anticancer properties, 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the development of many inflammatory diseases.
Propriétés
IUPAC Name |
2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-13-6-5-12(19-13)11-7-9(14(16)18)8-3-1-2-4-10(8)17-11/h1-7H,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJBPYXIOBOMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B3504202.png)
![N-[3-(acetylamino)phenyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504206.png)
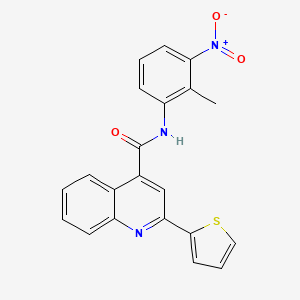
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-(2,5-dimethylphenyl)quinoline](/img/structure/B3504216.png)
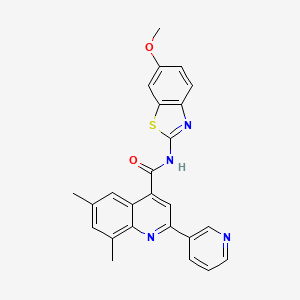
![8-chloro-N-[2-(dimethylamino)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504238.png)
![methyl 3-({[6-chloro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3504245.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504252.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504265.png)
